[3-(4-Methoxyphenyl)oxetan-3-yl]methanol
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Overview
Description
[3-(4-Methoxyphenyl)oxetan-3-yl]methanol is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol.
Mechanism of Action
Target of Action
The primary targets of [3-(4-Methoxyphenyl)oxetan-3-yl]methanol are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is believed that the compound interacts with its targets through its oxetane ring and methoxyphenyl group .
Pharmacokinetics
It is known that the compound has a molecular weight of 19423 g/mol, which may influence its bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Methoxyphenyl)oxetan-3-yl]methanol typically involves the reaction of 4-methoxybenzaldehyde with an appropriate oxetane derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions where the methoxy group can be replaced by other functional groups.
Major Products Formed:
- Oxidation of this compound typically yields aldehydes or ketones.
- Reduction reactions produce alcohols or other reduced forms.
- Substitution reactions result in the formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
[3-(4-Methoxyphenyl)oxetan-3-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of new materials and as a reagent in various industrial processes.
Comparison with Similar Compounds
- [3-(4-Hydroxyphenyl)oxetan-3-yl]methanol
- [3-(4-Methylphenyl)oxetan-3-yl]methanol
- [3-(4-Chlorophenyl)oxetan-3-yl]methanol
Comparison: Compared to its analogs, [3-(4-Methoxyphenyl)oxetan-3-yl]methanol is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. The methoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[3-(4-methoxyphenyl)oxetan-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-10-4-2-9(3-5-10)11(6-12)7-14-8-11/h2-5,12H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOPWPXXZMQFQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(COC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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